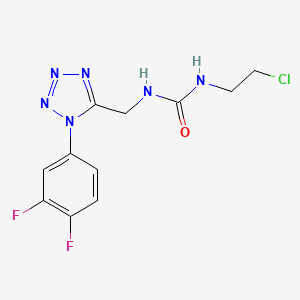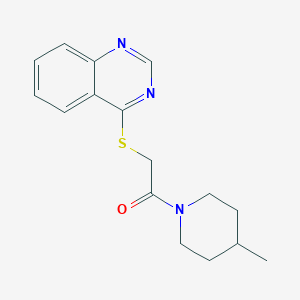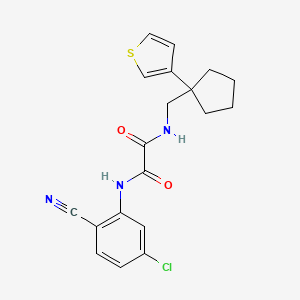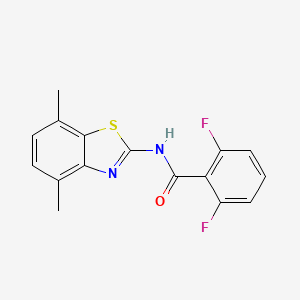
1-(2-chloroethyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
- The research includes the synthesis of compounds with various ring systems, such as benz[h]imidazo[1,2‐c]quinazoline, demonstrating the versatility of urea derivatives in creating complex chemical structures through reactions like double cyclization (J. Petridou-Fischer & E. P. Papadopoulos, 1984).
- Studies also explore the reactions of anthranilic acid derivatives with chloropropyl isocyanate to yield various quinazolinediones and other complex molecules, indicating the reactivity and potential utility of such urea derivatives in medicinal chemistry (E. P. Papadopoulos, 1984).
Potential Anticancer Applications
- Some urea derivatives have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells, suggesting their potential as anticancer agents. Methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate, 4-methyl [3-(2-chloroethyl)ureido]benzene, and 4-butyl[3-(2-chloroethyl)ureido]benzene demonstrated significant cytotoxicity, indicating their promise for further exploration in cancer treatment (R. Gaudreault et al., 1988).
Insecticidal Activity
- Research into the insecticidal properties of certain urea derivatives revealed their mode of action as inhibitors of cuticle deposition in insects, a novel approach to pest control. This work highlights the potential of urea derivatives in developing new classes of insecticides that are safe for mammals yet effective against a range of insect species (R. Mulder & M. J. Gijswijt, 1973).
Spectroscopic Studies
- The adducts of cyclic urea derivatives with triphenyl-tin and -lead halides have been prepared and characterized, offering insights into the binding and dissociation properties of these complexes. Such studies are crucial for understanding the structural and electronic factors that govern the reactivity and stability of metal-urea complexes in various environments (C. Aitken & M. Onyszchuk, 1985).
Conformational Studies
- Conformational adjustments in urea and thiourea-based assemblies have been analyzed, highlighting the importance of intramolecular hydrogen bonding and the effect of different functional groups on the self-assembly and polymorphism of these compounds. Such research is foundational for the design of new materials and pharmaceuticals (Nithi Phukan & J. Baruah, 2016).
Properties
IUPAC Name |
1-(2-chloroethyl)-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2N6O/c12-3-4-15-11(21)16-6-10-17-18-19-20(10)7-1-2-8(13)9(14)5-7/h1-2,5H,3-4,6H2,(H2,15,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCGGLBCQLKPMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NN=N2)CNC(=O)NCCCl)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide](/img/structure/B2355357.png)
![6-[4-[2-(4-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2355361.png)



![2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2355367.png)
![5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2355368.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)
![3-fluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2355372.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2355374.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2355377.png)


